molecular formula C10H6F4O2 B1353695 2-Fluoro-5-(trifluoromethyl)cinnamic acid CAS No. 247113-91-3

2-Fluoro-5-(trifluoromethyl)cinnamic acid

Cat. No. B1353695
M. Wt: 234.15 g/mol
InChI Key: AUPRFUNTWIUZEA-DAFODLJHSA-N
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Description

2-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with the chemical formula C10H6F4O2 . It is a colorless crystalline solid .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI code is 1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.15 g/mol . It appears as a colorless crystalline solid . The melting point is about 160-165 °C, and the boiling point is about 337 °C .

Scientific Research Applications

Metabolic Studies and Toxicity

Cinnamic acid, closely related to 2-Fluoro-5-(trifluoromethyl)cinnamic acid, has been a topic of study due to its low toxicity and ubiquitous presence in cinnamon oil and plants. Some derivatives, particularly those with cyano and fluoro moieties, inhibit mitochondrial pyruvate transport, making them interesting for metabolic studies (Hoskins, 1984).

Antineoplastic Potential

Research indicates that certain cinnamic acid dimers, including compounds with fluoro groups, demonstrate higher cytotoxicity against breast cancer cells compared to their parent monomers. This suggests potential use in cancer research and treatment (Hunke et al., 2018).

Fluorinated Compound Synthesis

The deoxofluorination of cinnamic acids, including those with trifluoromethyl groups, has been explored for synthesizing various trifluoromethyl-substituted aromatic and heteroaromatic compounds. These products are vital as building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Trifluoromethylation Techniques

Innovative methods for the decarboxylative trifluoromethylation of cinnamic acids have been developed, providing safe and convenient access to various trifluoromethylated alkenes. This technique is significant in creating compounds for further research and application (Shang et al., 2015).

Electrochemical Fluorination

Electrochemical fluorination of methyl cinnamates, including those with trifluoromethyl groups, has been studied for producing various fluorinated compounds. This process is relevant in creating diverse chemical products with potential applications in different fields (Dmowski & Kozłowski, 1997).

Safety And Hazards

2-Fluoro-5-(trifluoromethyl)cinnamic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPRFUNTWIUZEA-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420680
Record name 2-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)cinnamic acid

CAS RN

247113-91-3
Record name 2-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Aguilar, GA Morris, AM Kenwright - RSC Advances, 2014 - pubs.rsc.org
We investigate the utility of “pure shift” techniques in revealing heteronuclear couplings in complex 1H NMR spectra. The results show the technique to be a robust and valuable …
Number of citations: 32 pubs.rsc.org
SK Mishra, N Suryaprakash - Progress in Nuclear Magnetic Resonance …, 2023 - Elsevier
The scalar couplings that result in the splitting of the signals in the NMR spectrum arise due to the interaction of the nuclear spins, whereby the spin polarization is transmitted through …
Number of citations: 1 www.sciencedirect.com
JA Aguilar, GA Morrisb, AM Kenwright - RSC advances, 2014 - core.ac.uk
We investigate the utility of “pure shift” techniques in revealing heteronuclear couplings in complex 1H NMR spectra. The results show the technique to be a robust and valuable …
Number of citations: 7 core.ac.uk

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